

A Technical Guide to the Physicochemical Properties of 6-Iododiosmin

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Compound of Interest

Compound Name: 6-Iododiosmin

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This document provides an in-depth overview of the known physicochemical properties of **6-Iododiosmin**, a key impurity and derivative of the flavonoid glycoside Diosmin. This guide consolidates critical data for researchers engaged in the analysis, formulation, and development of diosmin-related compounds.

Introduction

6-Iododiosmin is classified as a significant impurity in the synthesis and production of Diosmin, a widely used phlebotropic and vasculoprotective agent.^{[1][2][3]} Its chemical structure is that of diosmin with an iodine atom substituted at the 6-position of the chromen-4-one core. Understanding the physicochemical characteristics of **6-Iododiosmin** is crucial for the development of robust analytical methods for quality control, impurity profiling, and ensuring the safety and efficacy of diosmin-based pharmaceutical products.^[4]

Physicochemical Properties

The fundamental physicochemical properties of **6-Iododiosmin** are summarized below. These values are compiled from publicly available chemical databases and supplier specifications. The data presented are a mix of experimentally determined and computationally predicted values.

Property	Value	Data Type	Source(s)
IUPAC Name	5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one	---	[5][6]
Molecular Formula	C ₂₈ H ₃₁ IO ₁₅	---	[1][5][7]
Molecular Weight	734.44 g/mol	---	[1][6][7]
CAS Number	1431536-92-3	---	[1][6]
Appearance	Light Yellow Crystalline Solid	Experimental	[6]
Melting Point	199-200 °C (decomposes) 212-214 °C (decomposes)	Experimental	[1][3][6]
Boiling Point	922.9 ± 65.0 °C	Predicted	[1]
Density	1.92 ± 0.1 g/cm ³	Predicted	[1]
Solubility	DMSO (Soluble/Slightly), Aqueous Base (Slightly)	Experimental	[1][6]
pKa	4.62 ± 0.40	Predicted	[1]
LogP (XLogP3)	-0.2	Predicted	[5]
Topological Polar Surface Area	234 Å ²	Computed	[5]

Experimental Protocols

While specific experimental protocols for the characterization of **6-Iododiosmin** are not extensively published, standard methodologies for flavonoids are applicable. The following sections detail generalized protocols for determining key physicochemical parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

This method measures the temperature and heat flow associated with thermal transitions in a material.

- **Sample Preparation:** Accurately weigh 2-5 mg of **6-Iododiosmin** into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- **Thermal Program:**
 - Equilibrate the cell at a starting temperature (e.g., 30 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).
- **Data Analysis:** The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram.[8] The enthalpy of fusion can also be calculated from the peak area.[8]

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

- **Preparation:** Add an excess amount of **6-Iododiosmin** to a known volume of the selected solvent (e.g., DMSO, buffered aqueous solutions) in a sealed glass vial. The excess solid ensures that saturation is reached.

- Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]
- Sample Collection and Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.
- Quantification by HPLC:
 - Dilute the filtered sample with a suitable mobile phase.
 - Inject the diluted sample into a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and UV detector.[9]
 - The concentration of **6-Iododiosmin** is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as it ionizes with changing pH.

- Stock Solution Preparation: Prepare a concentrated stock solution of **6-Iododiosmin** in a suitable organic solvent (e.g., methanol or DMSO).
- Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
- Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on the pH and pKa.
- Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each sample at each pH.
- Data Analysis: Plot the absorbance at a specific wavelength (where the change between the ionized and non-ionized forms is maximal) against the pH. The pKa can be determined by

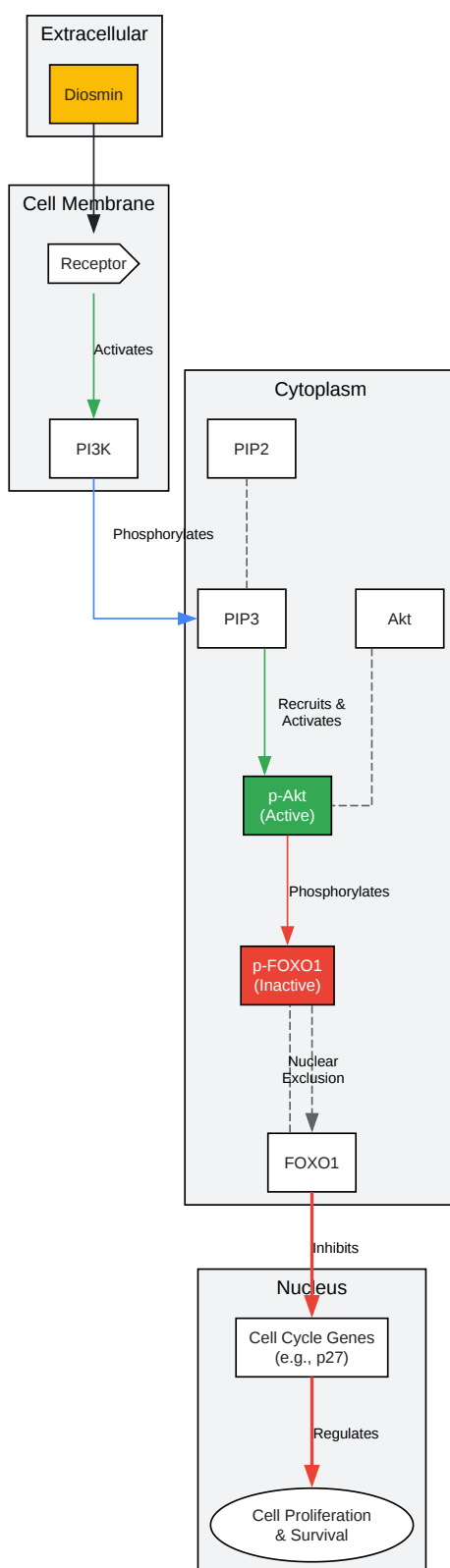
fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve.

Potential Signaling Pathway Interactions

As a derivative of diosmin, the biological activities of **6-Iododiosmin**, if any, are likely to be explored in the context of its parent compound. Diosmin is known to modulate several critical cellular signaling pathways, primarily related to inflammation, cell survival, and proliferation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that diosmin can activate this pathway.[\[10\]](#)[\[11\]](#)[\[12\]](#) Activation of Akt can lead to the phosphorylation and subsequent inhibition of downstream targets like the Forkhead box protein O1 (FOXO1), which promotes cell cycle progression.[\[10\]](#)[\[11\]](#) This mechanism is implicated in diosmin's protective effects in various cell types.[\[12\]](#)

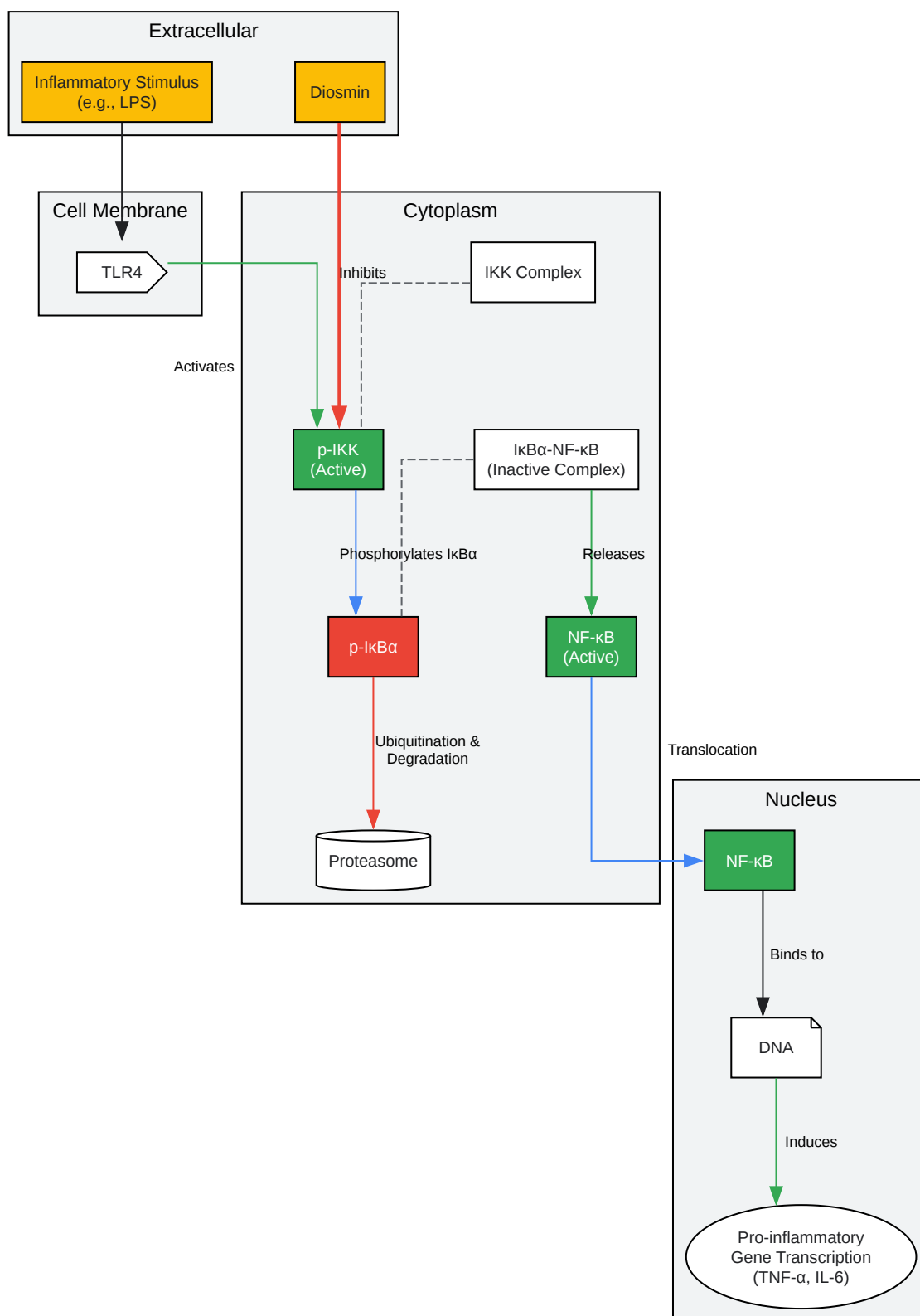


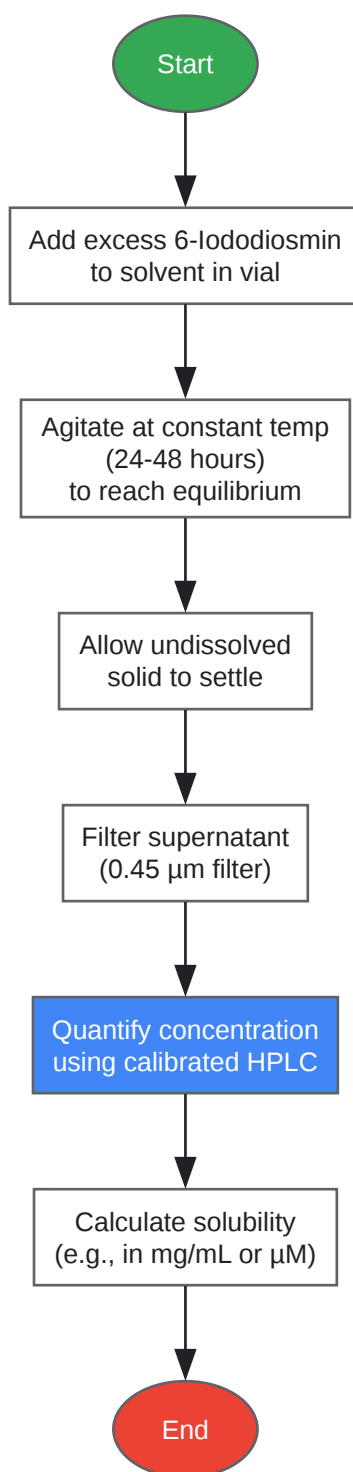
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Caption: Diosmin activation of the PI3K/Akt pathway.

NF- κ B Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway is a cornerstone of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of kappa B (I κ B) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diosmin has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of I κ B α , thereby preventing NF- κ B activation.[\[13\]](#)[\[14\]](#)[\[15\]](#)





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